

Application of C21H20FN7O3S in targeted drug delivery

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Compound of Interest

Compound Name: C21H20FN7O3S

Cat. No.: B12622088

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Disclaimer

The chemical formula **C21H20FN7O3S** does not correspond to a publicly recognized or well-documented compound. The following Application Notes and Protocols are presented as a hypothetical example to demonstrate the requested format and content for a fictional targeted drug delivery agent, herein named "OncoFluor-T." All data, pathways, and experimental details are illustrative and should not be considered as factual scientific information.

Application Notes and Protocols: OncoFluor-T in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

OncoFluor-T (**C21H20FN7O3S**) is a novel, synthetic small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently dysregulated in various malignancies, including cholangiocarcinoma and certain types of gastric and breast cancer. Overexpression or activating mutations of FGFR2 can drive tumor cell proliferation, angiogenesis, and survival. OncoFluor-T exhibits high potency and selectivity for the ATP-binding pocket of FGFR2. To enhance its therapeutic index, reduce systemic toxicity, and improve tumor accumulation, a targeted drug delivery system utilizing lipid-polymer hybrid nanoparticles has been developed. These nanoparticles are surface-functionalized with a

peptide ligand that targets the $\alpha\beta 3$ integrin, which is overexpressed on tumor neovasculature and many tumor cells.

Principle of the Application

The targeted delivery of OncoFluor-T is designed to achieve preferential accumulation of the therapeutic agent at the tumor site. This is accomplished by encapsulating OncoFluor-T within $\alpha\beta 3$ -targeted nanoparticles. Upon intravenous administration, these nanoparticles circulate in the bloodstream and selectively bind to $\alpha\beta 3$ integrin-expressing cells in the tumor microenvironment. This active targeting, combined with the enhanced permeability and retention (EPR) effect, leads to a higher concentration of OncoFluor-T in the tumor tissue compared to healthy organs. Following cellular uptake, the nanoparticles release their payload, allowing OncoFluor-T to inhibit the FGFR2 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key performance characteristics of OncoFluor-T and its nanoparticle formulation.

Table 1: In Vitro Cytotoxicity of OncoFluor-T

Cell Line	Target Expression	Treatment	IC50 (nM)
SNU-16	FGFR2 Amplified	Free OncoFluor-T	15.2
Targeted Nanoparticles	25.8		
NCI-H716	FGFR2 Fusion	Free OncoFluor-T	18.9
Targeted Nanoparticles	31.5		
MDA-MB-231	Low FGFR2	Free OncoFluor-T	> 10,000
Targeted Nanoparticles	> 10,000		
HUVEC	Normal Endothelial	Free OncoFluor-T	8,500
Targeted Nanoparticles	> 15,000		

Table 2: Physicochemical Properties of OncoFluor-T Nanoparticles

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading (%)
Non-Targeted Nanoparticles	110 ± 5	0.12 ± 0.02	-15.3 ± 1.2	92.1 ± 3.5	8.1 ± 0.7
Targeted Nanoparticles	115 ± 6	0.14 ± 0.03	-12.8 ± 1.5	90.5 ± 4.1	7.9 ± 0.6

Table 3: In Vivo Antitumor Efficacy in SNU-16 Xenograft Model

Treatment Group (10 mg/kg, i.v., 2x weekly)	Tumor Growth Inhibition (%)	Final Tumor Volume (mm ³)	Body Weight Change (%)
Vehicle Control (Saline)	0	1502 ± 210	+2.5
Free OncoFluor-T	45	826 ± 155	-8.2
Non-Targeted Nanoparticles	62	571 ± 130	+1.8
Targeted Nanoparticles	88	180 ± 98	+2.1

Experimental Protocols

Protocol 1: Formulation of α v β 3-Targeted OncoFluor-T Nanoparticles

Objective: To encapsulate OncoFluor-T in lipid-polymer hybrid nanoparticles functionalized with an α v β 3-targeting peptide.

Materials:

- OncoFluor-T
- PLGA (Poly(lactic-co-glycolic acid))
- Lecithin
- DSPE-PEG(2000)
- DSPE-PEG(2000)-c(RGDfK) (Targeting ligand)
- Acetonitrile
- Dichloromethane (DCM)

- Deionized water

Procedure:

- Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of OncoFluor-T in a 2 mL mixture of DCM and acetonitrile (1:1 v/v).
- Aqueous Phase Preparation: Dissolve 10 mg of lecithin, 2 mg of DSPE-PEG(2000), and 0.5 mg of DSPE-PEG(2000)-c(RGDfK) in 10 mL of deionized water.
- Nano-precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (800 rpm).
- Solvent Evaporation: Continue stirring for 3-4 hours in a fume hood to allow for the complete evaporation of the organic solvents.
- Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.
- Characterization: Analyze the final nanoparticle suspension for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine drug loading and encapsulation efficiency via HPLC.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of OncoFluor-T formulations in cancer cell lines.

Materials:

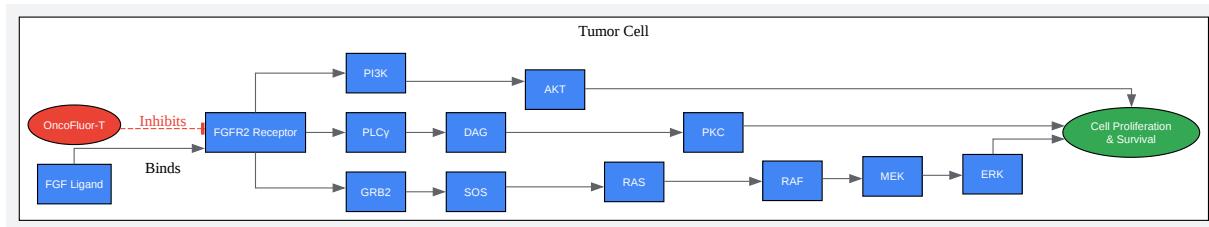
- SNU-16, NCI-H716, MDA-MB-231, and HUVEC cells
- DMEM/RPMI-1640 medium supplemented with 10% FBS
- Free OncoFluor-T and OncoFluor-T nanoparticles

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

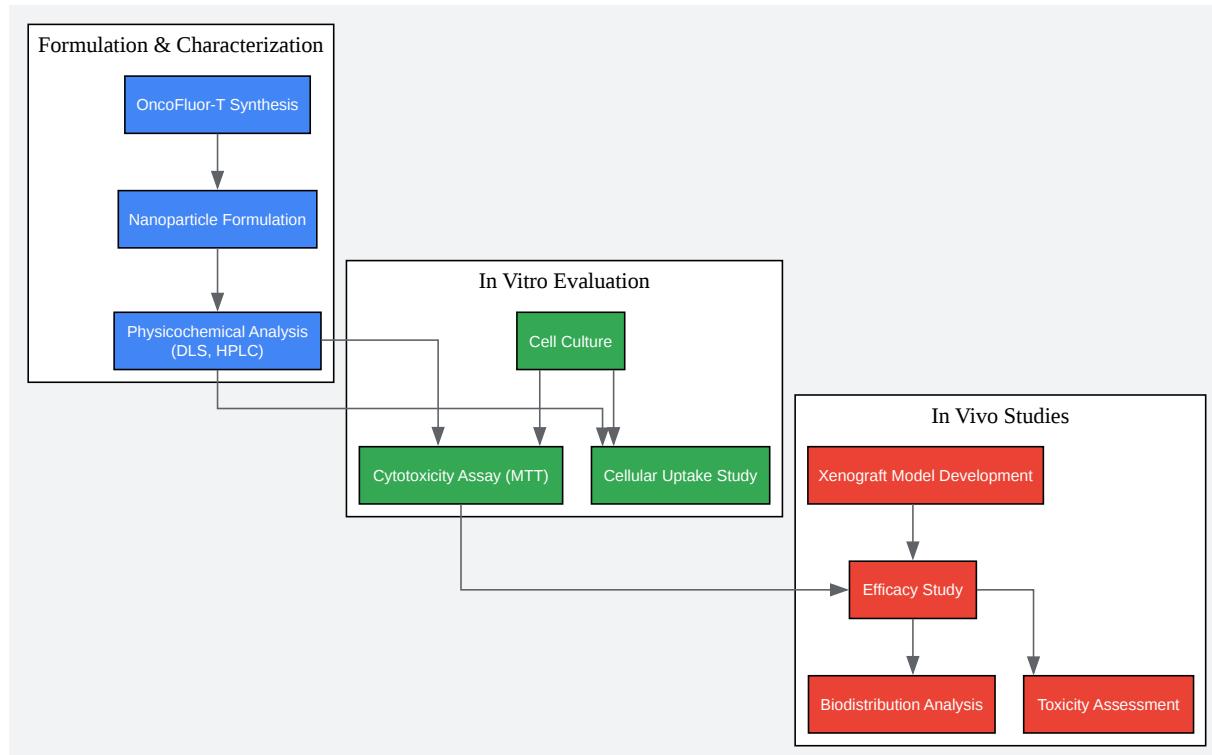
- Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Prepare serial dilutions of free OncoFluor-T and nanoparticle formulations in culture medium. Replace the existing medium with 100 µL of the treatment solutions. Include untreated cells as a control.
- Incubation: Incubate the plates for 72 hours.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

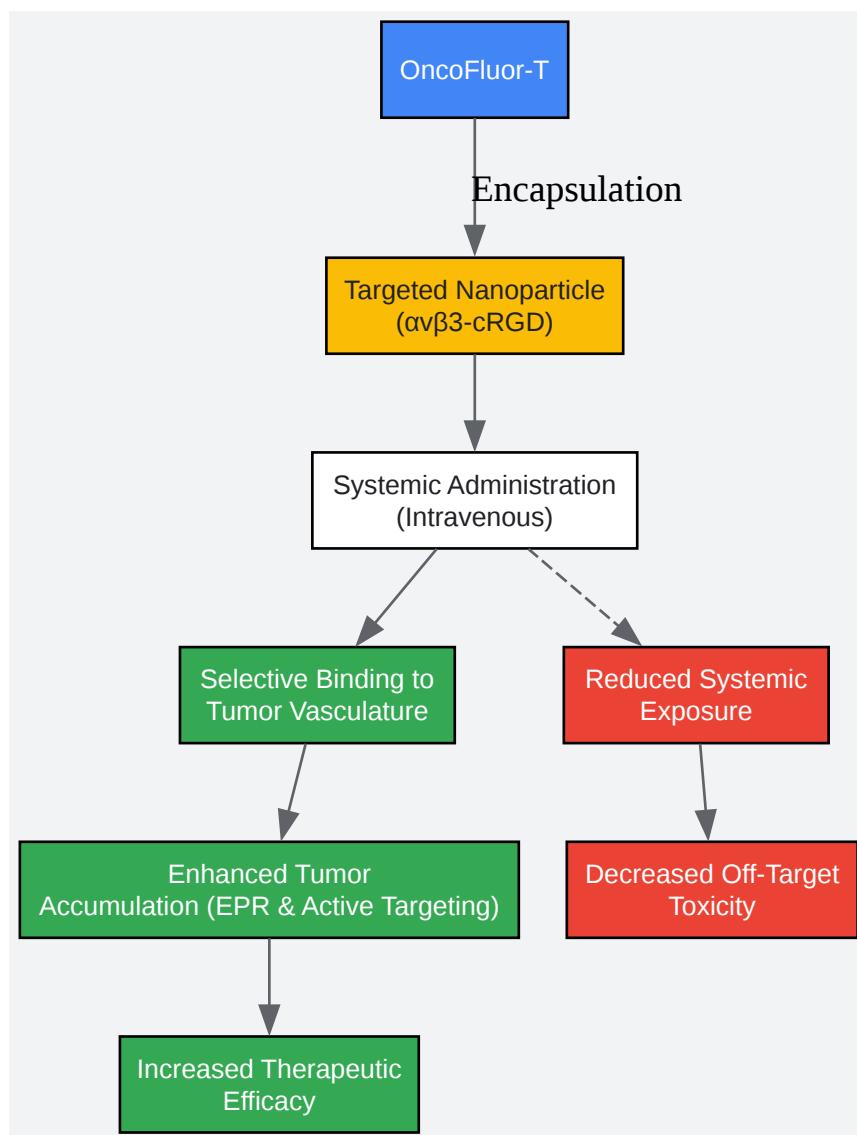


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Caption: Hypothetical FGFR2 signaling pathway inhibited by OncoFluor-T.

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Caption: Workflow for preclinical evaluation of targeted OncoFluor-T nanoparticles.



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Caption: Rationale for targeted delivery of OncoFluor-T.

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